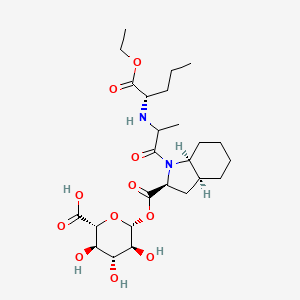

Perindopril Acyl-|A-D-glucuronide

Description

Contextualization within Perindopril (B612348) Metabolism

To appreciate the significance of Perindopril Acyl-D-glucuronide, it is essential to first understand the metabolic journey of its parent compound, perindopril.

Perindopril is administered as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. drugbank.comnih.gov Following oral administration, perindopril is absorbed and subsequently hydrolyzed, primarily in the liver, to its active diacid metabolite, perindoprilat (B1679611). drugbank.comtandfonline.comresearchgate.net This conversion is a critical step for the therapeutic efficacy of the drug.

Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). drugbank.comnih.gov ACE plays a key role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II. drugbank.com By inhibiting this enzyme, perindoprilat leads to vasodilation and a reduction in blood pressure. drugbank.comnih.gov The active metabolite is a dipeptide derivative formed by the condensation of L-norvaline and (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov

Perindopril undergoes extensive metabolism, resulting in the formation of several metabolites. drugbank.comnih.gov Six distinct metabolites have been identified from biological samples such as urine, feces, and plasma. tandfonline.comnih.govtandfonline.com The primary metabolic pathway is the hydrolysis of the ethyl ester group of perindopril to form the pharmacologically active perindoprilat. tandfonline.comnih.govtandfonline.com

In addition to hydrolysis, other significant biotransformation routes include glucuronidation and cyclization. nih.govtandfonline.com A minor but important pathway involves the conjugation of perindopril and perindoprilat with glucuronic acid to form their respective acyl glucuronides. tandfonline.comnih.govtandfonline.com Another metabolic process is the internal dehydration of perindopril and perindoprilat, which results in the formation of cyclic lactam structures. tandfonline.comnih.govtandfonline.com While this lactamization is a minor pathway in several species, it is more significant in humans. nih.govtandfonline.com

The table below provides a summary of the key metabolites of perindopril.

| Metabolite Name | Formation Pathway | Pharmacological Activity |

| Perindoprilat | Hydrolysis of ethyl ester | Active |

| Perindopril Acyl-D-glucuronide | Glucuronidation of perindopril | Inactive nih.gov |

| Perindoprilat glucuronide | Glucuronidation of perindoprilat | Inactive |

| Perindopril lactam | Internal dehydration of perindopril | Inactive |

| Perindoprilat lactams (two) | Internal dehydration of perindoprilat | Inactive |

Significance of Perindopril Acyl-D-glucuronide as a Metabolite and Research Compound

While not contributing directly to the therapeutic effects of perindopril, Perindopril Acyl-D-glucuronide holds considerable importance as a subject of study in pharmaceutical sciences.

Perindopril Acyl-D-glucuronide is recognized as a glycosylated metabolite of perindopril, formed through a Phase II metabolic reaction. nih.govtandfonline.comscbt.com Specifically, it is an acyl glucuronide, where the glucuronic acid moiety is attached to the carboxyl group of the parent perindopril molecule. nih.govtandfonline.com This glucuronidation reaction facilitates the elimination of the drug from the body. The resulting metabolite has been identified in various forms, including Perindopril acyl-α-D-glucuronide and Perindopril acyl-β-D-glucuronide. scbt.comacanthusresearch.comlgcstandards.commedchemexpress.com It is considered one of the major metabolites of perindopril, alongside the active perindoprilat. nih.gov

The chemical properties of Perindopril Acyl-D-glucuronide are detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C25H40N2O11 | scbt.comacanthusresearch.comnih.gov |

| Molecular Weight | 544.60 g/mol | nih.gov |

| CAS Number (β-isomer) | 120398-66-5 | acanthusresearch.commedchemexpress.com |

Perindopril Acyl-D-glucuronide serves as a crucial analytical reference standard in pharmaceutical research and quality control. acanthusresearch.comsigmaaldrich.com Its availability allows for the accurate identification and quantification of this metabolite in biological matrices during preclinical and clinical studies. medchemexpress.com This is vital for pharmacokinetic modeling, metabolism studies, and ensuring the purity and consistency of the parent drug product. Several chemical suppliers offer Perindopril Acyl-D-glucuronide, often as a certified reference material, for research purposes only. scbt.comacanthusresearch.comlgcstandards.commedchemexpress.combiosynth.com

General Importance of Glucuronidation Pathways and Metabolite Studies in Drug Discovery

Glucuronidation represents a critical Phase II metabolic reaction in the biotransformation of a vast number of drugs and other foreign compounds (xenobiotics). nih.govnih.govxcode.life This process involves the enzymatic addition of a glucuronic acid molecule to a substrate, a reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govannualreviews.orgtaylorfrancis.com The primary consequence of glucuronidation is a significant increase in the water solubility of the substrate, which facilitates its elimination from the body, typically via urine or bile. studysmarter.co.ukwikipedia.org This pathway is fundamental to the detoxification and clearance of approximately 40-70% of clinically used drugs. nih.govxcode.life

The study of metabolic pathways, such as glucuronidation, and the identification of resulting metabolites are indispensable components of modern drug discovery and development. tandfonline.comwuxiapptec.comnih.gov This area of research, often termed metabolite profiling or MetID, provides invaluable insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com

Key contributions of metabolite studies in drug discovery include:

Understanding Elimination Routes: Metabolite profiling elucidates the primary pathways by which a drug is cleared from the body. tandfonline.com This information is critical for predicting the drug's half-life and potential for accumulation.

Predicting Drug-Drug Interactions: By identifying the specific enzymes involved in a drug's metabolism (e.g., specific UGT isoforms), researchers can anticipate potential interactions with other co-administered drugs that might inhibit or induce these enzymes. tandfonline.com

Early Safety Assessment: Regulatory agencies, including the U.S. Food and Drug Administration (FDA), emphasize the importance of early metabolite profiling in humans. tandfonline.comnumberanalytics.com This is driven by the need to identify potentially reactive or toxic metabolites, such as certain acyl glucuronides, early in the development process. nih.govtandfonline.com Identifying human-specific or disproportionate human metabolites can prevent late-stage failures of drug candidates due to unexpected safety issues. tandfonline.com

Identification of Active Metabolites: Metabolite studies can reveal the presence of pharmacologically active metabolites. wuxiapptec.com In some cases, an active metabolite may possess a more favorable therapeutic profile than the parent drug, potentially leading to the development of the metabolite as a new drug entity itself. tandfonline.com

The chemical reactivity of acyl glucuronides has been a subject of significant research. These metabolites can undergo intramolecular rearrangement and can covalently bind to proteins. nih.govnih.gov This protein adduction is hypothesized to sometimes initiate immune-mediated adverse reactions. nih.gov Therefore, understanding the formation, stability, and pharmacokinetic properties of acyl glucuronide metabolites is a key aspect of the toxicological assessment of any new drug candidate that contains a carboxylic acid group. nih.govacs.org

The table below summarizes the critical roles of glucuronidation and metabolite studies in the drug development pipeline.

| Research Area | Significance in Drug Discovery |

| Glucuronidation Pathway | A major route for drug detoxification and elimination, converting lipophilic compounds into water-soluble, excretable forms. nih.govstudysmarter.co.ukwikipedia.org |

| Metabolite Profiling (MetID) | Identifies and quantifies the metabolic products of a drug, providing a complete picture of its biotransformation. tandfonline.comwuxiapptec.com |

| Active Metabolite Identification | Can uncover new therapeutic agents and helps in understanding the overall pharmacological effect. tandfonline.comwuxiapptec.com |

| Reactive Metabolite Assessment | Crucial for preclinical safety evaluation, especially for classes like acyl glucuronides known for potential reactivity. nih.govacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C25H40N2O11 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12?,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1 |

InChI Key |

VEYBPHDESXGJIN-OBFFDTECSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Chemical Synthesis Approaches for Perindopril (B612348) Acyl-D-glucuronide

Chemical synthesis provides a controlled route to obtain Perindopril Acyl-D-glucuronide, allowing for the preparation of specific isomers and labeled compounds.

Strategies for Stereoisomer-Specific Synthesis (e.g., α-D and β-D forms)

The stereochemistry of the glycosidic bond is a crucial aspect of the synthesis of Perindopril Acyl-D-glucuronide, leading to the formation of α-D and β-D anomers. biosynth.commedchemexpress.com The synthesis of the 32 possible stereoisomers of perindopril itself has been achieved through the cross-coupling of stereoisomers of perhydroindole-2-carboxylic acid benzyl (B1604629) ester with stereoisomers of 2-(1-carbethoxybutylamino) propionic acid, followed by hydrogenation. nih.gov This highlights the complexity and importance of stereocontrol in the synthesis of perindopril and its derivatives.

The β-D-glucuronide is the naturally occurring metabolite formed in vivo. medchemexpress.comhmdb.ca Chemical synthesis of Perindopril Acyl-β-D-glucuronide often involves the coupling of a protected glucuronic acid donor with perindopril. clearsynth.com The choice of protecting groups on the glucuronic acid and the coupling conditions are critical to ensure the desired β-configuration and to minimize the formation of the α-anomer.

Conversely, the α-D-glucuronide is a synthetic isomer. biosynth.comscbt.com Its synthesis would follow similar principles of glycosylation chemistry, but with reaction conditions tailored to favor the formation of the α-glycosidic bond. The characterization and separation of these anomers are essential for their use as distinct chemical entities in research.

Table 1: Properties of Perindopril Acyl-D-glucuronide Stereoisomers

| Property | Perindopril Acyl-α-D-glucuronide | Perindopril Acyl-β-D-glucuronide |

| CAS Number | 217917-05-8 biosynth.com | 120398-66-5 clearsynth.comacanthusresearch.com |

| Molecular Formula | C₂₅H₄₀N₂O₁₁ biosynth.comscbt.com | C₂₅H₄₀N₂O₁₁ clearsynth.comacanthusresearch.com |

| Molecular Weight | 544.59 g/mol scbt.com | 544.59 g/mol clearsynth.com |

| Biological Relevance | Synthetic isomer biosynth.com | In vivo metabolite medchemexpress.comhmdb.ca |

Methodologies for Minimizing Acyl Migration during Synthesis

A significant challenge in the synthesis and handling of acyl glucuronides is the intramolecular acyl migration. researchgate.nettandfonline.com The acyl group can migrate from the 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring, forming a mixture of positional isomers. tandfonline.comnih.gov This process is often pH-dependent and can be accelerated by basic conditions. researchgate.net

To minimize acyl migration during synthesis, several strategies can be employed:

pH Control: Maintaining a slightly acidic to neutral pH during the coupling reaction and subsequent purification steps is crucial to reduce the rate of acyl migration.

Use of Orthogonal Protecting Groups: Strategic use of protecting groups on the glucuronic acid moiety that can be removed under mild conditions, avoiding the need for harsh basic or acidic treatments that could promote isomerization.

Low-Temperature Reactions: Conducting the synthesis at lower temperatures can help to slow down the rate of acyl migration.

Rapid Purification: Minimizing the time the acyl glucuronide is in solution, especially under conditions that could facilitate migration, by employing efficient purification techniques like flash chromatography or preparative HPLC.

Biotransformation-Based Production of Perindopril Acyl-D-glucuronide

Biotransformation offers an alternative to chemical synthesis, often providing a more direct route to the naturally occurring metabolites.

Application of Microbial Biocatalysis for Metabolite Production

While specific examples of microbial biotransformation for the production of Perindopril Acyl-D-glucuronide are not extensively detailed in the provided search results, this approach is a recognized method for generating drug metabolites. It involves using whole microbial cells or their enzyme systems to catalyze the desired reaction. The process would typically involve incubating perindopril with a selected microbial strain known to possess glucuronidation capabilities. This method can be advantageous as it often produces the metabolite in its natural stereochemical form. However, optimization of culture conditions and product isolation can be challenging.

Enzymatic Synthesis using Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) in Research Settings

A more targeted approach for the enzymatic synthesis of Perindopril Acyl-D-glucuronide involves the use of Uridine Diphosphate Glucuronosyltransferases (UGTs). chimia.ch UGTs are a family of enzymes responsible for the glucuronidation of a wide variety of compounds in vivo, including drugs like perindopril. chimia.chresearchgate.net

In a research setting, recombinant human UGT enzymes can be used for the in vitro synthesis of glucuronide metabolites. chimia.chresearchgate.net This method offers high specificity for the formation of the 1-O-β-acyl glucuronide, mimicking the metabolic pathway in humans. nih.gov The reaction typically involves incubating perindopril with a specific UGT isoform, such as UGT2B7, which is known to be involved in the formation of acyl glucuronides, and the co-substrate uridine 5'-diphosphoglucuronic acid (UDPGA). chimia.ch This in vitro system allows for the controlled production of the desired metabolite for use as an analytical standard or for further biological evaluation. researchgate.net

Derivatization Techniques for Analytical Quantification

For the analytical quantification of perindopril and its metabolites, including the acyl glucuronide, various derivatization techniques are employed to enhance their detectability and chromatographic properties. nih.gov

One common approach involves derivatization with a fluorescent agent, such as dansyl chloride, to produce a highly fluorescent derivative that can be measured with great sensitivity using fluorescence spectroscopy. wisdomlib.org Another method utilizes 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a chromogenic reagent, which reacts with perindopril in an alkaline medium to form a colored product that can be quantified spectrophotometrically. nih.gov

For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. wisdomlib.orgresearchgate.net While specific derivatization methods for Perindopril Acyl-D-glucuronide for GC are not detailed, general approaches for similar compounds would involve silylation or acylation of the polar functional groups.

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method for quantifying perindopril and its metabolites, derivatization is not always required. wisdomlib.orgresearchgate.net However, in some cases, it may be used to improve ionization efficiency or to introduce a specific fragmentation pattern for enhanced selectivity.

Table 2: Analytical Methods for Perindopril and its Metabolites

| Analytical Technique | Derivatization Agent/Principle | Detection Method |

| UV Spectrophotometry | None (direct measurement) or reaction with a chromogenic reagent like NBD-Cl. nih.govwisdomlib.org | UV-Vis Detector |

| Fluorescence Spectroscopy | Dansyl chloride wisdomlib.org | Fluorescence Detector |

| High-Performance Liquid Chromatography (HPLC) | Pre-column or post-column derivatization may be used, but often not necessary with modern detectors. wisdomlib.orgau.edu.sy | UV, Fluorescence, or Mass Spectrometry Detector |

| Gas Chromatography (GC) | Silylation or acylation to increase volatility. wisdomlib.orgresearchgate.net | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Generally not required, but can be used to enhance sensitivity or selectivity. wisdomlib.orgresearchgate.net | Mass Spectrometer |

Metabolic Formation and Biotransformation Pathways

The metabolic journey of perindopril (B612348) within the body involves several key transformation processes, including hydrolysis and glucuronidation, leading to the formation of various metabolites. fda.gov

Glucuronidation of Perindopril: Enzymatic Mechanisms

The formation of Perindopril Acyl-β-D-glucuronide is a result of a Phase II metabolic reaction known as glucuronidation. This process is primarily catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.org

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that play a crucial role in the metabolism of a wide array of substances, including drugs, by attaching a glucuronic acid molecule to them. wikipedia.org This conjugation reaction, known as glucuronidation, significantly increases the water solubility of the parent compound, facilitating its excretion from the body. wikipedia.org In the case of perindopril, UGTs are responsible for the formation of its acyl glucuronide metabolite. nih.govtandfonline.com The UGT1A and UGT2B subfamilies are the primary enzymes involved in the glucuronidation of drugs in humans. nih.govyoutube.com While the specific UGT isoforms responsible for perindopril's glucuronidation are not definitively identified in the provided results, the general mechanism involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of perindopril. wikipedia.org

The metabolism of perindopril is multifaceted, with hydrolysis to its active metabolite, perindoprilat (B1679611), being a major pathway. nih.govtandfonline.comtandfonline.com Concurrently, glucuronidation of the parent drug occurs. nih.govtandfonline.com This indicates that these metabolic pathways, hydrolysis (a form of oxidation in a broader sense) and glucuronidation, operate in parallel. The formation of both perindoprilat and Perindopril Acyl-β-D-glucuronide from the parent drug, perindopril, demonstrates this simultaneous action.

Metabolic Origin of Perindopril Acyl-β-D-glucuronide from Perindopril

Perindopril Acyl-β-D-glucuronide is a direct metabolite of the prodrug perindopril. medchemexpress.comhmdb.ca

While essential to the complete metabolic profile of perindopril, the formation of Perindopril Acyl-β-D-glucuronide is considered a minor biotransformation pathway. nih.govtandfonline.com The primary metabolic route for perindopril is its hydrolysis into the pharmacologically active diacid, perindoprilat. nih.govtandfonline.comtandfonline.com

The metabolic landscape of perindopril also includes the formation of perindoprilat glucuronide. nih.govdrugbank.comnih.gov Interestingly, research suggests that perindoprilat glucuronide is primarily formed from perindopril, likely through a pre-systemic first-pass metabolism, rather than by direct conjugation of perindoprilat. nih.govresearchgate.net This implies a complex interplay where perindopril undergoes both direct glucuronidation to Perindopril Acyl-β-D-glucuronide and a separate pathway leading to perindoprilat glucuronide.

The formation of perindopril's glucuronide metabolites is significantly influenced by pre-systemic, or first-pass, metabolism. nih.govresearchgate.netcapes.gov.br After oral administration, perindopril is absorbed and passes through the liver, where it undergoes extensive metabolism before reaching systemic circulation. drugbank.com This first-pass effect is a key contributor to the formation of both Perindopril Acyl-β-D-glucuronide and perindoprilat glucuronide. nih.govresearchgate.netcapes.gov.br

Interactive Data Table: Perindopril and its Metabolites

| Compound Name | CAS Number | Molecular Formula | Parent Drug |

| Perindopril Acyl-β-D-glucuronide | 120398-66-5 | C25H40N2O11 | Perindopril |

| Perindopril | Not Available | C19H32N2O5 | Not Applicable |

| Perindoprilat | Not Available | Not Available | Perindopril |

| Perindoprilat glucuronide | Not Available | Not Available | Perindopril |

In Vitro Metabolic Studies of Perindopril Acyl-β-D-glucuronide

Detailed in vitro studies specifically characterizing the formation and enzyme kinetics of Perindopril Acyl-β-D-glucuronide are not extensively available in publicly accessible scientific literature. However, general principles of drug glucuronidation provide a framework for understanding its formation.

Characterization in Hepatic Microsomes and Other Biological Systems

The formation of acyl glucuronides, such as Perindopril Acyl-β-D-glucuronide, is primarily catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are most abundant in the liver. nih.gov In vitro experiments using human liver microsomes are a standard method to study the glucuronidation of drugs. nih.govnih.gov These microsomes contain a high concentration of UGT enzymes. nih.gov The process typically involves incubating the parent drug, in this case, perindopril, with human liver microsomes in the presence of the cofactor uridine diphosphate-glucuronic acid (UDPGA) and other additives like alamethicin (B1591596) to ensure optimal enzyme activity. nih.gov While specific studies detailing the characterization of Perindopril Acyl-β-D-glucuronide formation are scarce, it is understood that this metabolite is formed through the conjugation of glucuronic acid to the carboxylic acid group of perindopril.

Enzyme Kinetics of Formation

The enzyme kinetics of Perindopril Acyl-β-D-glucuronide formation have not been specifically reported in the reviewed literature. Generally, the kinetics of UGT-mediated reactions can be complex, sometimes following Michaelis-Menten kinetics, but also exhibiting atypical kinetics such as substrate inhibition or auto-activation. nih.gov The specific UGT isoforms responsible for the glucuronidation of perindopril have not been definitively identified in the available literature. Identifying these isoforms would be a crucial step in understanding the precise enzyme kinetics, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which determine the efficiency of the metabolic pathway.

In Vivo Formation and Circulating Metabolite Profile

In living organisms, perindopril is metabolized into its active form, perindoprilat, and both the parent drug and its active metabolite can undergo glucuronidation. nih.gov

Interspecies Comparison of Perindopril Acyl-β-D-glucuronide Formation and Excretion

Influence of Renal Function on Metabolite Elimination and Pharmacokinetics

Renal function significantly impacts the elimination and pharmacokinetic profile of perindopril's glucuronide metabolites. In individuals with impaired kidney function, the elimination of these metabolites is reduced, leading to their accumulation in the body.

A study investigating the pharmacokinetics of perindopril and its metabolites in hypertensive patients with varying degrees of renal insufficiency provided key insights into the elimination of perindoprilat glucuronide. capes.gov.brnih.gov As renal function declined, the mean area under the serum concentration-time curve (AUC) and the elimination half-life of perindoprilat glucuronide increased significantly. capes.gov.brnih.gov

Table 1: Pharmacokinetic Parameters of Perindoprilat Glucuronide in Relation to Renal Function

| Degree of Renal Failure | Creatinine Clearance (ml/min) | Mean AUC (ng ml⁻¹ h) | Mean Half-life (h) |

| Normal | > 80 | 78 | 1.8 |

| Mild | 30 - 60 | 149 | 3.2 |

| Moderate | 10 - 30 | 288 | 5.3 |

| Severe | < 10 | 513 | 7.7 |

Data sourced from a study on the single-dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with varying degrees of renal insufficiency. capes.gov.brnih.gov

These findings demonstrate a clear relationship between the decline in renal function and the reduced elimination of perindoprilat glucuronide, leading to higher systemic exposure and a longer residence time in the body. capes.gov.brnih.gov

Analytical Methodologies for Quantification and Characterization

Sample Preparation Strategies for Glucuronide Metabolites in Biological Matrices

The primary objective of sample preparation is to isolate the analyte from the complex biological matrix while minimizing its degradation. nih.gov The bioanalysis of unstable compounds like acyl glucuronide metabolites poses a significant analytical challenge due to their poor stability in biological matrices. nih.gov

Extraction Techniques (e.g., solid-phase extraction, protein precipitation, liquid-liquid extraction)

Several extraction techniques are employed to clean up biological samples and concentrate the analyte of interest before analysis. The choice of method depends on the matrix, the analyte's properties, and the required sensitivity.

Solid-Phase Extraction (SPE): This is a highly selective method that involves passing the liquid sample through a solid sorbent cartridge. The analyte adsorbs to the sorbent, while interfering substances are washed away. The purified analyte is then eluted with a small volume of solvent. For acyl glucuronides, reversed-phase or mixed-mode cation exchange cartridges are often suitable. SPE is compatible with various workflows for analyzing glucuronides. youtube.com

Protein Precipitation (PPT): This technique is a rapid method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which causes the proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte is collected for analysis. While simple, this method may result in a less clean extract compared to SPE.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, leaving water-soluble interferences behind. The efficiency of the extraction depends on the partition coefficient of the analyte and the pH of the aqueous phase.

Interactive Table: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | High selectivity, high recovery, clean extracts, easily automated. | More time-consuming and costly than PPT, method development can be complex. |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Fast, simple, inexpensive, applicable to a wide range of analytes. | Less clean extract, potential for ion suppression in MS analysis, analyte may co-precipitate. |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | Provides very clean extracts, high concentration factor. | Can be labor-intensive, requires large volumes of organic solvents, can be difficult to automate. |

Stability Considerations during Sample Handling and Storage

The stability of Perindopril (B612348) Acyl-β-D-glucuronide is a critical factor in its bioanalysis. The primary goal is to minimize the breakdown of the metabolite back to its parent compound during all stages of handling. nih.gov It is crucial to identify acyl glucuronides that can undergo hydrolysis and pH-dependent intramolecular migration. nih.gov

Prevention of Acyl Migration and Hydrolysis of Acyl Glucuronides

Acyl glucuronides are esters that can degrade through two main pathways: hydrolysis of the ester bond and intramolecular acyl migration. nih.gov

Hydrolysis: This process cleaves the glucuronide moiety from the parent drug, leading to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration.

Acyl Migration: This is an intramolecular rearrangement where the acyl group moves from its metabolically formed 1-O-β position to the 2-, 3-, or 4-hydroxyl groups on the glucuronic acid ring. nih.gov This isomerization results in different compounds that may not be susceptible to cleavage by β-glucuronidase, complicating analysis. nih.gov

To prevent these degradation pathways, specific sample handling procedures are essential:

Immediate Cooling: Biological samples should be placed on ice immediately after collection.

Acidification: Lowering the pH of the sample matrix (e.g., plasma or urine) to below 4.0 with an acid like formic or acetic acid significantly slows both hydrolysis and acyl migration. nih.gov

Low-Temperature Storage: For long-term storage, samples should be kept at ultra-low temperatures, typically -70°C or below.

Strategies to Avoid Back-Conversion of Metabolites to Parent Compounds

Back-conversion is the process of hydrolysis, where the glucuronide metabolite reverts to the parent aglycone (Perindopril). nih.gov This can occur both chemically and enzymatically (via β-glucuronidases present in the biological matrix). The strategies to prevent back-conversion are the same as those used to prevent general hydrolysis and acyl migration. The key is to create an environment that inactivates enzymes and slows chemical degradation immediately upon sample collection. nih.gov This involves a combination of rapid cooling, acidification, and prompt freezing until analysis.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of drug metabolites like Perindopril Acyl-β-D-glucuronide from complex mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Acyl Glucuronides

Developing a robust HPLC method requires careful optimization of several parameters to achieve adequate separation of the analyte from the parent drug, its isomers, and other endogenous components. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.netresearchgate.net

Method Development:

Column Selection: A C18 column is a common starting point for separating moderately polar compounds like acyl glucuronides. researchgate.netnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net The pH of the aqueous component is critical for controlling the ionization state and retention of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for resolving complex mixtures.

Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity, which allows for unambiguous identification and quantification of the metabolite even at low concentrations. nih.govjst.go.jp Fluorescence detection can also be used, potentially after a derivatization step. nih.gov

Method Validation: Once developed, the method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Interactive Table: Example HPLC Parameters for Acyl Glucuronide Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatograph | HPLC or UHPLC System | nih.gov |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netnih.gov |

| Injection Volume | 5 - 20 µL | researchgate.net |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govjst.go.jp |

| Column Temperature | 25 - 40 °C | youtube.com |

Advanced Chromatographic Modalities for Enhanced Resolution

To achieve the necessary separation of Perindopril Acyl-β-D-glucuronide from its parent drug, the active metabolite perindoprilat (B1679611), and other endogenous and exogenous compounds, advanced chromatographic techniques are indispensable. Ultra-High-Performance Liquid Chromatography (UPLC) is a cornerstone in this regard, utilizing columns with sub-2 µm particle sizes to provide significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.

For the analysis of perindopril and its metabolites, reversed-phase chromatography is commonly employed. A UPLC method might utilize a C18 column, such as an Acquity UPLC X-terra MS C18 (2.1 mm × 150 mm, 3.5 μm), with a gradient elution. sci-hub.se The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the effective elution and separation of compounds with varying polarities.

While specific UPLC methods dedicated solely to Perindopril Acyl-β-D-glucuronide are not extensively detailed in publicly available literature, the principles applied to the separation of perindopril and perindoprilat are directly applicable. The higher polarity imparted by the glucuronic acid moiety means that Perindopril Acyl-β-D-glucuronide will elute earlier than perindopril and perindoprilat in a reversed-phase system. The challenge lies in achieving baseline separation from highly polar endogenous components of the biological matrix.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the sensitive and selective quantification of drug metabolites.

Principles and Application of Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) operating in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. In this technique, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) of the analyte is selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion is selected in the third quadrupole and detected.

For Perindopril Acyl-β-D-glucuronide, with a molecular weight of 544.6 g/mol , the precursor ion in positive ionization mode would be the [M+H]⁺ ion at m/z 545.6. A characteristic fragmentation would involve the cleavage of the glucuronic acid moiety (176 Da), leading to the formation of the perindopril aglycone at m/z 369.2. This transition (m/z 545.6 → 369.2) would be a highly specific channel for the detection and quantification of the glucuronide.

While specific MRM transitions for Perindopril Acyl-β-D-glucuronide are not widely published, the table below illustrates the principle with published transitions for perindopril and its active metabolite, perindoprilat, which would be monitored simultaneously in a typical bioanalytical method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Perindopril | 369.2 | 172.0 | Positive |

| Perindoprilat | 341.1 | 170.1 | Positive |

| Perindopril Acyl-β-D-glucuronide (Hypothetical) | 545.6 | 369.2 | Positive |

This table is for illustrative purposes. The transition for Perindopril Acyl-β-D-glucuronide is hypothetical based on common fragmentation patterns of acyl glucuronides.

Utilization of High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), for instance, using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the determination of the elemental composition of an ion, providing strong evidence for the identity of a compound.

In the case of Perindopril Acyl-β-D-glucuronide (C₂₅H₄₀N₂O₁₁), the theoretical exact mass of the protonated molecule is 545.2705. An HRMS instrument would be able to measure this mass with high precision, helping to distinguish it from other co-eluting compounds that may have the same nominal mass but a different elemental composition.

Furthermore, HRMS provides high-resolution fragmentation data (MS/MS or All-Ion Fragmentation), which is invaluable for structural elucidation. By analyzing the accurate masses of the fragment ions, the structure of the metabolite can be pieced together and confirmed. For Perindopril Acyl-β-D-glucuronide, a key fragment would be the neutral loss of the glucuronic acid moiety (C₆H₈O₆, exact mass 176.0321 Da), which would be observed with high mass accuracy.

Addressing Challenges of Isobaric Ions and Cross-Talk (e.g., High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS))

A significant challenge in the analysis of drug metabolites is the presence of isobaric ions – ions with the same nominal mass-to-charge ratio. This is particularly relevant for acyl glucuronides, which can undergo acyl migration to form isomeric structures (e.g., 2-O, 3-O, and 4-O-acylglucuronides). These isomers will have the same precursor and often similar product ions, making them difficult to distinguish by conventional LC-MS/MS.

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is an advanced ion mobility technique that separates ions in the gas phase based on their differential mobility in high and low electric fields. This separation is dependent on the ion's size, shape, and charge distribution. As isomeric glucuronides can have different three-dimensional structures, FAIMS can potentially separate them before they enter the mass spectrometer, allowing for their individual detection and quantification.

While specific applications of FAIMS for Perindopril Acyl-β-D-glucuronide have not been detailed in the literature, the principles of the technique are well-suited to address the challenge of isomeric interference in acyl glucuronide analysis. Research on perindopril itself has utilized ion mobility spectrometry to study its ionization and dissociation, highlighting the utility of this technique for this class of compounds. fao.org

Spectroscopic and Other Characterization Methods for Structural Elucidation

For definitive structural confirmation, particularly of the exact site of glucuronidation and the stereochemistry, spectroscopic methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Structure and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For Perindopril Acyl-β-D-glucuronide, ¹H NMR would be used to confirm the presence of the glucuronic acid moiety and its attachment to the perindopril structure. The anomeric proton of the β-D-glucuronide typically appears as a doublet in a specific region of the spectrum. The coupling constant of this doublet provides information about the stereochemistry at the anomeric center.

¹³C NMR would further confirm the carbon skeleton of the entire molecule. The chemical shift of the carbonyl carbon of the ester linkage between perindopril and the glucuronic acid would be indicative of the acyl glucuronide structure.

Insufficient Data for Comprehensive UV-Visible Spectroscopic Analysis of Perindopril Acyl-β-D-glucuronide

Despite a thorough search of available scientific literature, specific and detailed research findings, including data tables, for the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of the chemical compound Perindopril Acyl-β-D-glucuronide could not be located. The existing body of research primarily focuses on the analytical methodologies for the parent drug, perindopril, and its active metabolite, perindoprilat.

While UV-Vis spectroscopy is a common analytical technique for the quantification of perindopril, often in pharmaceutical formulations, the direct UV-Vis characterization of its specific metabolite, Perindopril Acyl-β-D-glucuronide, is not extensively documented in publicly accessible scientific journals and databases.

Pharmacokinetic studies acknowledge the formation of glucuronide conjugates of perindopril and perindoprilat as a metabolic pathway. However, these studies typically employ more sensitive and specific techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the identification and quantification of these metabolites in biological matrices. These methods are preferred for their ability to separate complex mixtures and provide structural information, which is crucial when dealing with metabolites that may be present at low concentrations.

Research on the UV-Vis spectroscopic properties of the parent compound, perindopril, indicates a maximum absorbance (λmax) in the range of 210-215 nm. This information, however, cannot be directly extrapolated to its acyl-glucuronide metabolite, as the conjugation with glucuronic acid can alter the chromophoric properties of the molecule, potentially leading to a shift in the maximum absorbance wavelength and a change in the molar absorptivity.

Without dedicated studies focusing on the isolation and subsequent UV-Vis spectroscopic analysis of Perindopril Acyl-β-D-glucuronide, the generation of a scientifically accurate and detailed section on this specific analytical methodology, including the requested data tables, is not possible at this time. Further research would be required to isolate this metabolite and characterize its distinct UV-Vis spectral properties.

Biochemical and Pharmacological Research Perspectives

Evaluation of Perindopril (B612348) Acyl-D-glucuronide's Role in Angiotensin-Converting Enzyme (ACE) Inhibition Research

Perindopril's therapeutic efficacy stems from its ability to inhibit ACE, leading to reduced production of angiotensin II and consequently, vasodilation and decreased blood pressure. nih.govnih.gov Perindopril itself is a prodrug that is metabolized to the active form, perindoprilat (B1679611). nih.gov

Investigation of Any Direct or Indirect ACE Inhibitory Activity

Perindopril Acyl-D-glucuronide is generally considered to be an inactive metabolite with regard to ACE inhibition. nih.gov The primary pharmacologically active metabolite of perindopril is perindoprilat. drugbank.com Research indicates that the conversion of perindopril to perindoprilat is essential for its ACE inhibitory effects. nih.gov Long-term administration of perindopril has been shown to potently inhibit ACE in both the endothelium and adventitia of human arteries. nih.gov This inhibition is attributed to perindoprilat, not the glucuronide metabolite. Studies comparing perindopril with other ACE inhibitors have highlighted its significant effects on reducing cardiovascular events, which are linked to its potent ACE inhibition. nih.gov

Utility as a Research Tool and Certified Reference Material

Perindopril Acyl-D-glucuronide serves as a crucial tool in pharmacokinetic and metabolic studies of perindopril. lgcstandards.comacanthusresearch.com As a major metabolite, its quantification in biological samples is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

Certified reference materials (CRMs) of Perindopril Acyl-D-glucuronide are commercially available. lgcstandards.comacanthusresearch.com These CRMs are vital for:

Analytical Method Validation: Ensuring the accuracy and reliability of analytical methods used to measure perindopril and its metabolites in various matrices.

Pharmacokinetic Studies: Accurately quantifying the formation and elimination of this metabolite to build comprehensive pharmacokinetic models. nih.gov

Metabolic Profiling: Identifying and quantifying the metabolic pathways of perindopril.

The availability of stable isotope-labeled internal standards, such as Perindopril-D4, further enhances the precision of these analytical measurements. acanthusresearch.com

Investigation of Specific Biological Activities beyond ACE Inhibition

While primarily recognized as an inactive metabolite in the context of ACE inhibition, emerging research has begun to explore other potential biological activities of perindopril and its metabolites.

In Vitro Mechanistic Studies of Reported Activities (e.g., anticancer activity in hepatocellular carcinoma cells)

Recent studies have investigated the potential anticancer effects of perindopril, particularly in hepatocellular carcinoma (HCC). researchgate.netbohrium.comdovepress.com Research suggests that perindopril may inhibit the progression of HCC. bohrium.com One proposed mechanism involves the inactivation of the NF-κB pathway, which in turn reduces the expression of proteins involved in tumor growth and angiogenesis, such as VEGF and MMP-2. bohrium.comdovepress.com

Furthermore, studies have shown that perindopril can sensitize hepatocellular carcinoma cells to chemotherapy. nih.gov For instance, the combination of perindopril with sorafenib, a multikinase inhibitor, demonstrated enhanced potency in reducing the expression of VEGF and MMP-9, key markers for angiogenesis and metastasis, in liver tissues. nih.gov Another study highlighted that combining perindopril with 5-fluorouracil (B62378) suppressed tumor growth in xenograft mouse models. dovepress.com While these studies focus on the parent drug, perindopril, the contribution of its metabolites, including Perindopril Acyl-D-glucuronide, to these effects remains an area for further investigation. It is hypothesized that by inhibiting angiotensin II, ACE inhibitors like perindopril may also indirectly affect other pathways, such as the leptin/Wnt/β-catenin axis, which could play a role in its anticancer activity. nih.gov

Interaction with Drug Metabolizing Enzymes and Transporters (e.g., as a substrate or inhibitor)

The metabolism of perindopril involves hydrolysis and glucuronidation. drugs.com The formation of Perindopril Acyl-D-glucuronide is a result of glucuronidation, a major phase II metabolic pathway. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The interaction of Perindopril Acyl-D-glucuronide with various drug metabolizing enzymes and transporters is an important aspect of its pharmacological profile.

Drug transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP), play a significant role in the absorption, distribution, and elimination of many drugs and their metabolites. nih.gov While specific studies on the interaction of Perindopril Acyl-D-glucuronide with these transporters are limited, it is plausible that as a glucuronide conjugate, it may be a substrate for certain efflux transporters like MRPs, which are known to transport glucuronidated compounds out of cells.

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling of Perindopril (B612348) Acyl-D-glucuronide

Computational approaches are providing unprecedented insights into the physicochemical properties and potential interactions of Perindopril Acyl-D-glucuronide at a molecular level.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how Perindopril Acyl-D-glucuronide might interact with proteins in the body. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the nature of its binding to potential protein targets. While Perindopril Acyl-D-glucuronide is generally considered pharmacologically inactive, MD simulations can explore any residual or unforeseen interactions with enzymes or transport proteins. This can be particularly important in understanding its distribution and elimination from the body.

Application of Metabolomics and Systems Biology Approaches for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to view the complete metabolic picture of perindopril. bac-lac.gc.ca By employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can create a comprehensive profile of all metabolites, including Perindopril Acyl-D-glucuronide, in biological samples such as plasma and urine. bac-lac.gc.ca

This systems biology approach allows for the identification and quantification of not only the primary metabolites but also previously unknown or low-abundance downstream products. bac-lac.gc.ca Such comprehensive profiling can reveal the intricate network of metabolic pathways affected by perindopril administration and help to understand inter-individual variability in drug metabolism.

Development of Novel Analytical Assays for Enhanced Specificity and Sensitivity in Complex Matrices

Accurate quantification of Perindopril Acyl-D-glucuronide in complex biological matrices like plasma and urine is essential for pharmacokinetic studies. The development of novel analytical assays with enhanced specificity and sensitivity is an ongoing area of research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose. researchgate.net

Challenges in assay development include potential in-source fragmentation of the glucuronide conjugate, which can artificially inflate the concentrations of the parent drug, perindoprilat (B1679611). Therefore, robust chromatographic separation is critical. Current research focuses on optimizing extraction techniques, such as protein precipitation and solid-phase extraction, and refining LC-MS/MS methods to achieve lower limits of quantification and minimize matrix effects. researchgate.net

Elucidation of Further Metabolic Fates or Downstream Products of Perindopril Acyl-D-glucuronide

While glucuronidation is a major metabolic pathway for perindopril, the complete metabolic fate of Perindopril Acyl-D-glucuronide is not fully elucidated. drugbank.comnih.govpreprints.orgpreprints.org Research is ongoing to determine if this metabolite undergoes further biotransformation into other downstream products. After its formation, Perindopril Acyl-D-glucuronide is primarily cleared from the body through renal excretion. researchgate.net However, it is possible that it could be subject to further enzymatic or non-enzymatic reactions in the body. Identifying any such downstream metabolites is crucial for a complete understanding of the disposition of perindopril and for ensuring that all metabolic products are accounted for in safety and pharmacokinetic assessments.

Q & A

Q. What is the metabolic pathway leading to the formation of Perindopril Acyl-β-D-glucuronide, and how does it influence pharmacokinetic modeling?

Perindopril undergoes first-pass metabolism in the liver, where it is hydrolyzed to its active metabolite, perindoprilat, or conjugated via glucuronidation to form Perindopril Acyl-β-D-glucuronide . This dual pathway necessitates compartmental pharmacokinetic (PK) modeling to account for interconversion between perindopril, perindoprilat, and their glucuronides. Researchers should employ population PK models integrating covariates such as renal function, which significantly affects clearance rates of perindoprilat .

Q. What analytical methodologies are recommended for quantifying Perindopril Acyl-β-D-glucuronide in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key considerations include:

- Sample stability : Immediate freezing at -80°C to prevent hydrolysis or acyl migration of the glucuronide .

- Chromatographic conditions : Use reverse-phase C18 columns with mobile phases containing ammonium acetate (e.g., 2 mM) to enhance ionization efficiency .

- Validation : Include stability tests under varying pH (4–9) and temperatures (4–37°C) to assess degradation kinetics .

Q. What factors influence the stability of Perindopril Acyl-β-D-glucuronide in vitro, and how should they be controlled?

Stability is pH- and temperature-dependent. For reliable

Q. What is the clinical relevance of quantifying acyl glucuronides like Perindopril Acyl-β-D-glucuronide in drug development?

Acyl glucuronides can form covalent adducts with plasma proteins, potentially triggering immune-mediated toxicity . In vitro assays (e.g., incubation with human serum albumin) should be performed to assess adduct formation, with quantification via immunoblotting or ELISA . This is critical for evaluating long-term safety in preclinical studies.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic data for Perindopril Acyl-β-D-glucuronide?

Contradictions often arise from variability in metabolic enzyme activity or drug-drug interactions. Strategies include:

- Population PK/PD modeling : Incorporate genetic polymorphisms (e.g., UGT isoforms) and concomitant medications (e.g., statins) as covariates .

- In vitro hepatocyte studies : Compare glucuronidation rates across donor hepatocytes to identify enzyme kinetics and inter-individual variability .

Q. What experimental approaches are optimal for detecting and characterizing protein adducts formed by Perindopril Acyl-β-D-glucuronide?

- Electrophoresis and immunoblotting : Resolve adducts using SDS-PAGE, followed by Western blotting with anti-perindopril antibodies .

- Mass spectrometry : Perform tryptic digest of adducted proteins and identify modified peptides via LC-MS/MS .

- Cellular toxicity assays : Use HepG2 cells to correlate adduct formation with markers of apoptosis (e.g., caspase-3 activation) .

Q. How can researchers optimize analytical methods to distinguish Perindopril Acyl-β-D-glucuronide from its isomerized forms?

Q. What are the implications of Perindopril Acyl-β-D-glucuronide’s protein-binding behavior for long-term cardiovascular outcomes?

Chronic adduct formation may alter drug efficacy or induce autoimmune responses. Longitudinal studies should:

- Monitor anti-drug antibodies in clinical trial cohorts using ELISA .

- Correlate adduct levels with adverse events (e.g., hepatotoxicity) in post-marketing surveillance .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.